
1-Butylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylcyclopentane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes It consists of a cyclopentane ring substituted with a butyl group and an aldehyde functional group at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with butyl bromide in the presence of a strong base such as sodium hydride. The resulting 1-butylcyclopentanone is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation and oxidation steps, ensuring efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-Butylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The butyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed:
Oxidation: 1-Butylcyclopentane-1-carboxylic acid
Reduction: 1-Butylcyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
1-Butylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of novel compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and cycloalkanes.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-butylcyclopentane-1-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Cyclopentane-1-carbaldehyde: Lacks the butyl group, making it less hydrophobic and potentially less reactive in certain contexts.
1-Butylcyclohexane-1-carbaldehyde: Contains a cyclohexane ring instead of a cyclopentane ring, which may affect its steric and electronic properties.
1-Butylcyclopentane-1-methanol:
Uniqueness: 1-Butylcyclopentane-1-carbaldehyde is unique due to the presence of both a butyl group and an aldehyde functional group on a cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-butylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-2-3-6-10(9-11)7-4-5-8-10/h9H,2-8H2,1H3 |
InChI Key |
KMVGNQVPGOTOPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-Methylmorpholin-2-yl)methyl]thian-3-amine](/img/structure/B13274679.png)
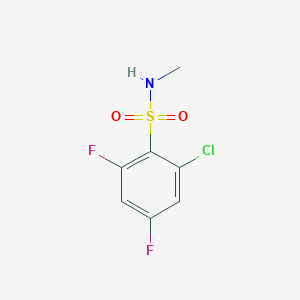
![1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol](/img/structure/B13274690.png)

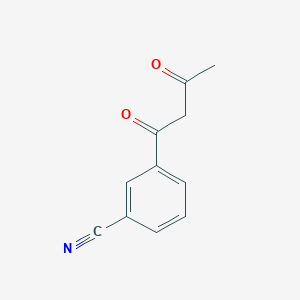

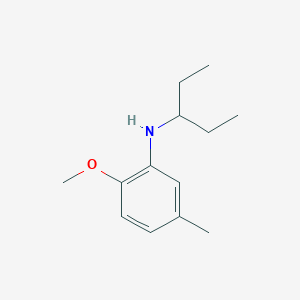

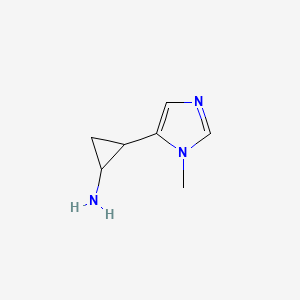
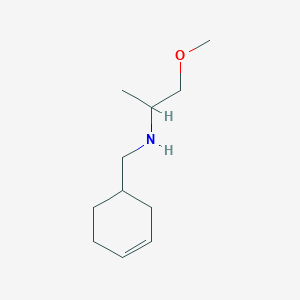
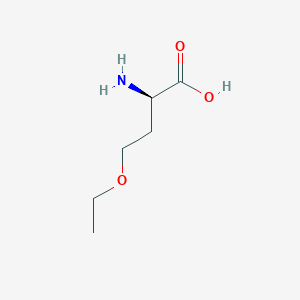
![5-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13274741.png)
